(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol
Description
Properties
IUPAC Name |
(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c8-5-2-9-7-1-6(4-12)10-11(7)3-5/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOXEEQNIXBWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C7H6BrN3O
- Molecular Weight : 228.05 g/mol
- CAS Number : 1263057-20-0
- IUPAC Name : this compound
The compound features a bromine atom at the 6-position of the pyrazolo ring and a hydroxymethyl group at the 2-position of the pyrimidine ring, contributing to its unique reactivity and biological profile.
This compound exhibits its biological activity primarily through inhibition of specific kinases. The compound has shown promising results as a selective inhibitor of Pim-1 kinase, which plays a critical role in cell proliferation and survival in various cancers. Inhibition of Pim-1 can lead to reduced tumor growth and increased apoptosis in cancer cells .
Table 1: Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | Pim-1 | <100 | High |
| 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | Pim-1 | <200 | Moderate |
| Other Pyrazolo Compounds | Various | Varies | Low |
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Anticancer Activity : The compound has been identified as a potential anticancer agent due to its ability to inhibit kinases involved in tumor growth. Studies show that it can effectively reduce cell viability in cancer cell lines .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, although further research is needed to establish its efficacy .
Case Studies and Research Findings
Recent investigations into the biological activity of this compound have highlighted its potential in various therapeutic areas:
- Cancer Research : A study demonstrated that treatment with this compound led to significant apoptosis in breast cancer cell lines. The compound exhibited IC50 values below 100 nM against Pim-1 kinase .
- Enzymatic Inhibition : In vitro assays indicated that the compound could inhibit other kinases with varying degrees of selectivity. This broad-spectrum activity suggests potential applications in treating diseases linked to dysregulated kinase activity .
- Optical Applications : A family of pyrazolo derivatives was explored for their photophysical properties, indicating that modifications to the structure could enhance their utility as fluorescent probes in biological imaging .
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6-position and a hydroxymethyl substituent at the 2-position. Its molecular formula is C₇H₈BrN₃O, and it has a molecular weight of approximately 230.06 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations and biological interactions.
Biological Activities
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. For instance, modifications to the structure have led to increased potency against specific cancer cell lines such as MCF-7 (breast cancer) and HTC-116 (colon cancer) .
- Kinase Inhibition : The compound has been explored for its potential as an inhibitor of human kinases. For example, structural analogs have been tested against GSK-3β and CDK-2, showing varying degrees of selectivity and potency .
- Antimicrobial Properties : Some studies suggest that pyrazolo[1,5-a]pyrimidines may possess antimicrobial properties, making them candidates for further investigation in treating infections caused by resistant strains .
Case Studies
Several case studies highlight the applications of (6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol:
-
Case Study 1: Anticancer Research
In a study focusing on the anticancer properties of pyrazolo[1,5-a]pyrimidines, derivatives were evaluated for their ability to inhibit cell growth in vitro. Results indicated that certain modifications significantly enhanced potency against breast cancer cells . -
Case Study 2: Kinase Inhibition
A series of experiments assessed the binding affinity of this compound analogs to various kinases. The findings revealed promising selectivity for GSK-3β over other kinases, suggesting potential therapeutic applications in diseases where these kinases are implicated .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine | Bromine at position 3; methyl group at position 2 | 0.94 |
| 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | Bromine at position 3; methyl group at position 5 | 0.91 |
| This compound | Bromine at position 6; hydroxymethyl substituent | - |
This table illustrates how variations in substituents can influence biological activity and chemical reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)methanol with analogs based on core structure, substituents, and physicochemical properties.
Core Heterocycle Variations
Key Insights :
- Pyrazolo[1,5-a]pyrimidine vs. Triazolo Cores : Triazolo derivatives (e.g., CAS 54535-00-1) exhibit higher metabolic stability due to the triazole ring’s resistance to oxidation but lack the pyrimidine ring’s hydrogen-bonding capacity .
- Pyridine vs.
Substituent Effects on Physicochemical Properties
Key Insights :
Reactivity Comparison :
- The bromine atom in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas triazolo derivatives (CAS 54535-00-1) are more suited for nucleophilic aromatic substitutions due to their electron-deficient cores .
Preparation Methods
Starting Material Preparation
The precursor 6-bromopyrazolo[1,5-a]pyrimidine is commercially available or can be synthesized via bromination of pyrazolo[1,5-a]pyrimidine derivatives. According to Komatsuda et al., 6-bromopyrazolo[1,5-a]pyrimidine is often used as a key intermediate for further elaboration.
Introduction of the Hydroxymethyl Group
The hydroxymethyl substituent at the 2-position is typically introduced via nucleophilic substitution or reduction of an aldehyde or halomethyl precursor. A common method involves:
- Starting from 6-bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde
- Reduction using mild hydride donors such as sodium borohydride (NaBH4) in an appropriate solvent (e.g., methanol or ethanol)
- The reduction converts the aldehyde group to the corresponding hydroxymethyl derivative
This step must be carefully controlled to avoid debromination or over-reduction.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrazolo[1,5-a]pyrimidine + Brominating agent (e.g., NBS) | Solvent: DMF or AcOH, Temperature: 0-25 °C | 6-Bromopyrazolo[1,5-a]pyrimidine | ~70-85 | Regioselective bromination at 6-position |
| 2 | 6-Bromopyrazolo[1,5-a]pyrimidine + Formaldehyde or 2-formyl derivative | Condensation in presence of base or acid catalyst | 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde | Moderate | Intermediate for hydroxymethyl introduction |
| 3 | 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde + NaBH4 | Solvent: MeOH or EtOH, 0-25 °C, 1-2 hours | This compound | 75-90 | Mild reduction to alcohol |
Detailed Research Findings
Oxidative Cyclization : The initial pyrazolo[1,5-a]pyrimidine ring formation can be efficiently achieved by oxidative cyclization of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds under acetic acid and oxygen atmosphere, yielding high purity intermediates suitable for further functionalization.
Bromination Selectivity : Selective bromination at the 6-position is achieved using N-bromosuccinimide (NBS) or bromine in polar aprotic solvents, with temperature control to avoid polybromination or side reactions.
Hydroxymethylation : Introduction of the hydroxymethyl group via reduction of the aldehyde intermediate is favored due to mild conditions and high selectivity, preserving the bromine substituent.
Purification and Characterization : Products are purified by silica gel chromatography or recrystallization. Characterization is performed using NMR (1H, 13C), HRMS, and sometimes X-ray crystallography to confirm structure and purity.
Analytical Data Summary
| Parameter | Typical Observation |
|---|---|
| 1H NMR (400 MHz, CDCl3) | Signals corresponding to pyrazolo and pyrimidine protons; characteristic singlet for hydroxymethyl protons around δ 4.5-5.0 ppm |
| 13C NMR (100 MHz, CDCl3) | Signals for aromatic carbons and hydroxymethyl carbon around δ 60-65 ppm |
| HRMS (ESI) | Molecular ion peak consistent with CxHyBrN3O (calculated and found m/z values matching) |
| Melting Point | Typically sharp melting point indicating purity |
Summary and Recommendations
The preparation of this compound involves:
- Construction of the pyrazolo[1,5-a]pyrimidine core via oxidative cyclization
- Selective bromination at the 6-position
- Introduction of the hydroxymethyl group by reduction of the corresponding aldehyde intermediate
Optimizing reaction conditions such as solvent choice, temperature, and atmosphere (oxygen or inert) is critical for high yields and selectivity. The use of mild reducing agents preserves the bromine substituent and avoids side reactions.
Q & A
Q. What are the standard synthetic routes for preparing (6-bromopyrazolo[1,5-a]pyrimidin-2-yl)methanol?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using 6-bromopyrazolo[1,5-a]pyrimidine as a core precursor. For example, coupling with boronic esters under microwave-assisted conditions (80°C, 30 min) in the presence of Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium) and potassium carbonate yields derivatives efficiently . Alternative routes involve condensation of 5-aminopyrazole with dielectrophilic reagents to form the pyrazolo[1,5-a]pyrimidine scaffold, followed by functionalization of the 2-position with a methanol group .
Q. How is the purity and structural identity of this compound validated in synthetic workflows?
Characterization relies on a combination of analytical techniques:
- NMR spectroscopy : Distinct signals for the bromine-substituted pyrimidine ring (δ 6.45–7.53 ppm for aromatic protons) and the methanol group (δ 4.66 ppm, singlet) are critical .
- Mass spectrometry : High-resolution ESI/MS confirms the molecular ion ([M+H]+) with an error margin <5 ppm .
- Elemental analysis : Matches calculated vs. observed C/H/N percentages to validate purity .
Q. What solvents and reaction conditions optimize the yield of this compound?
Polar aprotic solvents (e.g., dioxane/water mixtures) under microwave irradiation enhance reaction efficiency. Catalytic systems like Pd(PPh₃)₄ with K₂CO₃ as a base are preferred for cross-coupling steps, achieving yields >60% . For reduction steps (e.g., converting esters to methanol groups), sodium borohydride in methanol at 0–25°C is effective .
Advanced Research Questions
Q. How do substituents on the pyrazolo[1,5-a]pyrimidine core influence biological activity?
The bromine atom at the 6-position enhances electrophilic reactivity, enabling further functionalization (e.g., aryl coupling). The methanol group at the 2-position contributes to hydrogen bonding, critical for target binding in kinase inhibitors (e.g., PI3Kδ). Comparative studies show that replacing bromine with chlorine or methyl groups reduces inhibitory potency by 10–50%, highlighting the importance of halogen size and electronegativity .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
Discrepancies in NMR peaks (e.g., split signals for methanol protons) often arise from residual solvents or tautomerism. Techniques to address this include:
Q. How can computational methods guide the optimization of this compound for target selectivity?
Molecular docking (e.g., using AutoDock Vina) and MD simulations predict binding modes to targets like dihydroorotate dehydrogenase (DHODH). Substituent modifications (e.g., adding fluorinated groups) improve binding affinity by 2–3 kcal/mol, as validated by IC₅₀ shifts in enzymatic assays .
Q. What are the common byproducts in its synthesis, and how are they mitigated?
Debromination (yielding pyrazolo[1,5-a]pyrimidin-2-ylmethanol) and ester hydrolysis are frequent side reactions. Strategies include:
- Controlled reaction times (≤30 min for microwave steps).
- Low-temperature workup to stabilize intermediates.
- Column chromatography (silica gel, hexane/EtOAc gradients) for purification .
Methodological Challenges
Q. Why do some synthetic routes yield <30% of the desired product, and how is this improved?
Low yields often stem from steric hindrance at the 2-position or competing side reactions. Optimization involves:
Q. How is the compound’s stability assessed under physiological conditions?
Stability studies in PBS (pH 7.4) at 37°C over 24–72 hours, monitored via HPLC-UV. Degradation products (e.g., oxidation to carboxylic acids) are identified using LC-MS. Methanol derivatives typically show t₁/₂ >12 hours, suitable for in vitro assays .
Data Interpretation
Q. How are conflicting bioactivity results across studies reconciled?
Variations in assay conditions (e.g., ATP concentrations in kinase assays) significantly impact IC₅₀ values. Standardizing protocols (e.g., using ADP-Glo™ assays) and validating with positive controls (e.g., reference inhibitors) improve reproducibility. Meta-analyses of SAR data across publications help identify robust trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
